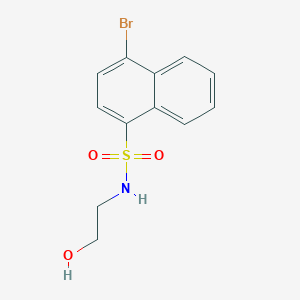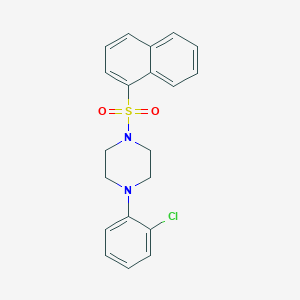
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole, also known as NBD-556, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves the inhibition of the above-mentioned enzymes. PKC is a key regulator of various cellular processes such as cell growth, differentiation, and apoptosis. PDE is involved in the regulation of cyclic nucleotide levels, which play important roles in cardiovascular and neurological functions. PLA2 is involved in the release of arachidonic acid, which is a precursor for the synthesis of various inflammatory mediators.
Biochemical and Physiological Effects
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of PKC and other signaling pathways. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models, possibly through the inhibition of PLA2 and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has several advantages for use in lab experiments. It is a potent and selective inhibitor of various enzymes, which allows for the study of specific signaling pathways and biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to its use. 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole. One possible direction is the development of more potent and selective inhibitors of PKC and other enzymes. Another direction is the investigation of the effects of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole in different disease models, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new drug delivery systems for 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole may enhance its efficacy and reduce its cytotoxic effects.
Synthesemethoden
The synthesis of 1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves the reaction of 5-chloro-2-ethoxyphenylsulfonyl chloride with 5,6-dimethylbenzimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a range of enzymes such as protein kinase C (PKC), phosphodiesterase (PDE), and phospholipase A2 (PLA2). These enzymes play important roles in various biological processes such as cell signaling, inflammation, and neurotransmitter release.
Eigenschaften
Molekularformel |
C17H17ClN2O3S |
|---|---|
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C17H17ClN2O3S/c1-4-23-16-6-5-13(18)9-17(16)24(21,22)20-10-19-14-7-11(2)12(3)8-15(14)20/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
AGZGIPXMMPWBJH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)

![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)

![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)
